molecular formula C10H10N2S B040742 1-(Prop-1-en-2-yl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 115430-82-5

1-(Prop-1-en-2-yl)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B040742
CAS No.: 115430-82-5
M. Wt: 190.27 g/mol
InChI Key: OAHAAZKWEBMQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-1-en-2-yl-1H-benzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Properties

CAS No.

115430-82-5

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-prop-1-en-2-yl-1H-benzimidazole-2-thione

InChI

InChI=1S/C10H10N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13)

InChI Key

OAHAAZKWEBMQPW-UHFFFAOYSA-N

SMILES

CC(=C)N1C2=CC=CC=C2NC1=S

Canonical SMILES

CC(=C)N1C2=CC=CC=C2NC1=S

Synonyms

2H-Benzimidazole-2-thione,1,3-dihydro-1-(1-methylethenyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione typically involves the reaction of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by cyclization and subsequent introduction of the thione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Prop-1-en-2-yl-1H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Prop-1-en-2-yl-1H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.

    1H-Benzimidazole-2-thione: A closely related compound with similar chemical properties.

Uniqueness

3-Prop-1-en-2-yl-1H-benzimidazole-2-thione stands out due to its unique prop-1-en-2-yl substituent, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other benzimidazole derivatives.

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